N-(chloromethyl)-N-methylisobutyramide

Description

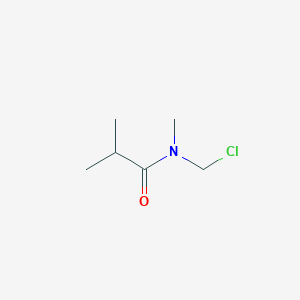

N-(Chloromethyl)-N-methylisobutyramide is a chlorinated amide derivative characterized by a chloromethyl group (-CH2Cl) attached to a methyl-substituted isobutyramide backbone. These compounds share functional groups (e.g., chloromethyl, amide) that enable participation in nucleophilic substitution reactions, often serving as intermediates in pharmaceuticals or polymers .

Properties

IUPAC Name |

N-(chloromethyl)-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-5(2)6(9)8(3)4-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTFCUYCYHKEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51164-43-3 | |

| Record name | N-(chloromethyl)-N-methylisobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(chloromethyl)-N-methylisobutyramide typically involves the reaction of isobutyric acid with thionyl chloride to form isobutyryl chloride. This intermediate is then reacted with N-methylamine to form N-methylisobutyramide. The final step involves the chloromethylation of N-methylisobutyramide using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(chloromethyl)-N-methylisobutyramide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Formation of N-substituted derivatives.

Oxidation Reactions: Formation of N-oxide derivatives.

Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

Pharmaceutical Applications

N-(Chloromethyl)-N-methylisobutyramide has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows it to participate in various chemical transformations, making it suitable for the development of new drugs.

Synthesis of Peptide Derivatives

One of the primary applications of this compound is in peptide synthesis. It acts as a coupling agent that facilitates the formation of peptide bonds between amino acids. The compound is particularly beneficial in solid-phase peptide synthesis (SPPS), where it enhances the yield and purity of the final product .

Anticancer Research

Research indicates that compounds derived from this compound exhibit potential anticancer properties. For example, studies have shown that derivatives can inhibit specific cancer cell lines by targeting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various malignancies, including gliomas and acute myeloid leukemia .

Organic Chemistry Applications

In organic chemistry, this compound serves as a reactive building block for synthesizing more complex molecules.

Reagent for Alkylation Reactions

The chloromethyl group in this compound makes it an effective alkylating agent. It can be used to introduce methyl groups into various substrates, facilitating the synthesis of alkylated products that are important in medicinal chemistry and materials science .

Synthesis of Heterocycles

This compound can also be employed in the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological activity. The ability to modify the chloromethyl group allows chemists to create diverse heterocyclic structures with potential therapeutic effects .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in various applications.

Mechanism of Action

The mechanism of action of N-(chloromethyl)-N-methylisobutyramide involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, modifying their structure and function. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Chloromethyl)benzamide

- Structure : Benzamide backbone with a chloromethyl substituent.

- Synthesis : Prepared via reaction of benzamide derivatives with chloromethylation agents (e.g., chloromethyl ethers) under basic conditions .

- Reactivity: The chloromethyl group undergoes nucleophilic substitution, enabling coupling with amines or thiols.

3-Chloro-N-Phenyl-Phthalimide

- Structure : Phthalimide core with a chloro substituent and phenyl group.

- Applications: Used as a monomer for polyimides due to its thermal stability and rigidity. Unlike N-(chloromethyl)-N-methylisobutyramide, this compound lacks a reactive chloromethyl group but offers anhydride-forming capabilities for polymerization .

- Synthesis Purity : Requires high purity for polymer applications, contrasting with this compound, which may tolerate impurities in intermediate roles .

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-Methylisobutyramide

- Structure : Isoindoline-1,3-dione fused with an isobutyramide-methyl group.

- Reactivity : The dioxoisoindolinyl group enhances electron-withdrawing effects, accelerating reactions at the methylene bridge. This contrasts with this compound, where the chloromethyl group provides direct leaving-group functionality for SN2 reactions .

N,N-Bis(2-Chloroethyl)methylamine (from )

- Structure : Bischloroethylamine with a methyl group.

- Applications: A chemical warfare precursor, unlike the non-toxic, industrially focused this compound. The bis-chloroethyl structure enables crosslinking in alkylating agents, whereas the monochloromethyl group in the target compound limits such reactivity .

Research Findings and Mechanistic Insights

- Synthetic Pathways : this compound is likely synthesized via chloroalkylation of methylisobutyramide, analogous to methods for N-(chloromethyl)benzamide (). Triethylamine or LiOtBu may act as bases to deprotonate intermediates .

- Bioactivity : Chloromethyl-substituted amides are precursors for antimicrobial or anticancer agents, though specific studies on the target compound are absent in the evidence .

Limitations and Knowledge Gaps

- No direct data on this compound’s spectroscopic properties (e.g., NMR, IR) or toxicity were found in the provided evidence.

- Comparisons rely heavily on structurally related compounds, necessitating experimental validation for precise conclusions.

Biological Activity

N-(chloromethyl)-N-methylisobutyramide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antagonist of the Neurokinin 1 (NK-1) receptor. This receptor is implicated in various physiological processes and pathological conditions, including pain modulation, inflammation, and neuropsychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has been identified as an antagonist of the NK-1 receptor, which is a member of the G protein-coupled receptor family. The NK-1 receptor primarily binds to substance P, a neuropeptide involved in pain transmission and inflammatory responses. By inhibiting this receptor, this compound may modulate various biological processes, including:

- Pain Perception : The blockade of NK-1 receptors can reduce pain signaling pathways.

- Inflammation : Inhibition of substance P activity may alleviate inflammatory responses in conditions such as rheumatoid arthritis and asthma.

- Neuropsychiatric Disorders : The compound's action on NK-1 receptors may have implications for treating anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR. Modifications to its structure can significantly influence its affinity for the NK-1 receptor and its overall pharmacological profile. For instance:

- Chloromethyl Group : The presence of the chloromethyl group is crucial for binding affinity and receptor antagonism.

- Methyl Substituent : The N-methyl moiety contributes to the hydrophobic interactions necessary for optimal receptor binding.

A detailed table summarizing key structural features and their corresponding biological activities is presented below.

| Structural Feature | Modification Impact | Biological Activity |

|---|---|---|

| Chloromethyl Group | Essential for NK-1 binding | Antagonistic effects |

| N-Methyl Group | Enhances hydrophobicity | Increased receptor affinity |

| Isobutyramide Backbone | Provides steric bulk | Stabilizes receptor interaction |

Clinical Applications

Several studies have explored the therapeutic potential of NK-1 antagonists, including this compound. For example:

- Migraine Treatment : A clinical trial demonstrated that patients treated with NK-1 antagonists experienced a significant reduction in migraine frequency compared to placebo groups. This suggests that compounds like this compound could be effective in managing migraines .

- Anxiety Disorders : Research indicates that NK-1 antagonists may reduce anxiety-like behaviors in animal models. This compound was evaluated for its effects on anxiety-related behaviors, showing promise as a potential anxiolytic agent .

- Inflammatory Bowel Disease (IBD) : Preclinical studies have suggested that NK-1 antagonism can ameliorate symptoms of IBD by reducing inflammation and pain associated with the condition .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound at human NK-1 receptors. These studies employed CHO cells expressing the NK-1 receptor and utilized radiolabeled substance P to measure displacement curves at various concentrations of the compound. Results indicated a high affinity for the NK-1 receptor, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.